![molecular formula C22H26N4O B4748542 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea, also known as DM-3189, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DM-3189 has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.
Mechanism of Action
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea exerts its biological effects by inhibiting the activity of several molecular targets, including the protein kinases VEGFR2, PDGFRβ, and c-Kit. These kinases are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting the activity of these kinases, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea can disrupt these cellular processes and inhibit the growth and survival of cancer cells, reduce inflammation, and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-angiogenic effects, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been found to have anti-metastatic effects by inhibiting the migration and invasion of cancer cells. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has also been found to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins. Additionally, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been shown to have anti-oxidant effects by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Additionally, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been found to have low toxicity in preclinical studies, suggesting that it may have a favorable safety profile. However, one limitation of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea is its low solubility, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea. One direction is the development of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea analogs with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea with other anti-cancer or anti-inflammatory agents. Additionally, the development of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea as a targeted therapy for specific cancer types or inflammatory diseases could be explored. Finally, the investigation of the potential use of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea as a diagnostic tool for cancer or inflammatory diseases could also be an interesting avenue for future research.
Scientific Research Applications
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer effects by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
properties
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(4-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-5-18-10-12-20(13-11-18)23-22(27)24-21-16(3)25-26(17(21)4)14-19-8-6-15(2)7-9-19/h6-13H,5,14H2,1-4H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQUNZMWVGOGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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